Dioxouranium(2+)

Description

Significance of the Uranyl Ion in Modern Inorganic and Radiochemistry Research

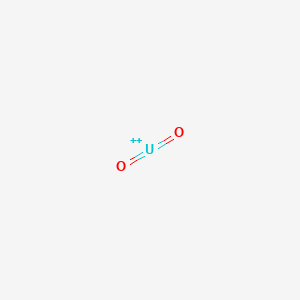

The uranyl ion (UO₂²⁺) is a linear, diatomic cation featuring a central uranium atom bonded to two oxo ligands. This structure, often described as an O=U=O moiety, is exceptionally stable due to strong, multiple bonds formed between uranium and oxygen, typically involving sigma and pi interactions vaia.comwikipedia.orgmdpi.comresearchgate.net. Uranium in the uranyl ion is in its +6 oxidation state vaia.comwikipedia.orgsolubilityofthings.com. While the axial U-O bonds are short and robust (around 1.78-1.80 Å), the uranyl ion readily coordinates with additional ligands in an equatorial plane, forming pentagonal or hexagonal bipyramidal geometries around the uranium center wikipedia.orgresearchgate.netarizona.eduresearchgate.net. This coordination environment is crucial for its chemical behavior and applications.

In inorganic chemistry , the uranyl ion is a central motif in the coordination chemistry of actinides mdpi.comresearchgate.netpnnl.gov. Its ability to form complexes with a wide array of ligands, particularly those with oxygen donor atoms like carboxylates, phosphates, and carbonates, has made it a subject of intense study for understanding metal-ligand interactions and developing new materials wikipedia.orgresearchgate.netmdpi.com. Research into uranyl-containing coordination polymers and metal-organic frameworks (MOFs) is a burgeoning area, exploring their potential in gas storage, separation, and sensing mdpi.com. Furthermore, the unique electronic structure of the uranyl ion, influenced by its f-orbitals, is of interest for catalysis and the development of novel functional materials pnnl.govosti.gov.

In radiochemistry , the uranyl ion's significance is paramount due to uranium's role in the nuclear fuel cycle, from ore processing to fuel reprocessing and waste management wikipedia.orgsolubilityofthings.com. Its high solubility and mobility in aqueous environments make understanding its speciation and complexation critical for environmental remediation and the assessment of uranium contamination solubilityofthings.comacs.orgacs.orgroyalsocietypublishing.org. The development of sensitive and selective analytical methods for detecting uranyl ions is vital for monitoring nuclear industrial wastewater and environmental samples acs.orgacs.orgroyalsocietypublishing.org.

| Property | Value/Description | Source(s) |

| Chemical Formula | UO₂²⁺ | vaia.comechemi.comnih.gov |

| IUPAC Name | dioxouranium(2+) | nih.gov |

| CAS Number | 16637-16-4 | echemi.comnih.gov |

| Oxidation State | Uranium(VI) | vaia.comwikipedia.orgsolubilityofthings.com |

| Structure | Linear O=U=O moiety | vaia.comwikipedia.orgmdpi.com |

| U-O Bond Length | ~1.78-1.80 Å | mdpi.comresearchgate.netarizona.edu |

| Coordination | Typically pentagonal or hexagonal bipyramidal in equatorial plane | wikipedia.orgresearchgate.netarizona.edu |

| Molecular Weight | ~270.03 g/mol | echemi.comnih.gov |

| Water Solubility | Generally soluble, especially in acidic conditions | solubilityofthings.com |

| Spectroscopic Trait | Unique absorption and emission signatures due to f-electron transitions | vaia.comacs.org |

Historical Trajectories and Milestones in Dioxouranium(2+) Academic Investigation

The scientific journey of uranium, and by extension the uranyl ion, is deeply intertwined with the development of nuclear science. Uranium was discovered in 1789 by German chemist Martin Heinrich Klaproth, who named it after the planet Uranus, discovered just eight years prior world-nuclear.orgbritannica.comcameco.comwikipedia.orgrsc.org. Klaproth initially isolated an oxide of uranium, not the pure metal rsc.org. The isolation of uranium metal was first achieved in 1841 by Eugène-Melchior Péligot, who also proposed the name "uranyl" for the UO₂²⁺ ion acs.orgbritannica.comwikipedia.orgrsc.org.

A pivotal moment arrived in 1896 when Henri Becquerel, through experiments involving uranium compounds, discovered radioactivity world-nuclear.orgbritannica.comcameco.comwikipedia.orgrsc.org. This phenomenon, later termed "radioactivity" by Marie and Pierre Curie, who also discovered polonium and radium, opened the door to understanding atomic nuclei world-nuclear.orgcameco.com. Early in the 20th century, researchers like Nichols and Howes began summarizing the extensive spectroscopic studies of uranyl salts, noting the characteristic luminescence and absorption bands acs.org. The Becquerel family made significant contributions to the study of uranyl fluorescence acs.org.

The mid-20th century witnessed a revolution with the discovery of nuclear fission in uranium, achieved by Otto Hahn and Fritz Strassmann in 1938 and explained by Lise Meitner and Otto Frisch world-nuclear.orgbritannica.comwikipedia.org. This breakthrough, coupled with Enrico Fermi's work on chain reactions, laid the foundation for the nuclear age, leading to the development of nuclear power and weapons world-nuclear.orgbritannica.comwikipedia.org. These historical milestones laid the groundwork for the detailed chemical and physical investigations of the uranyl ion that continue to this day.

| Year | Event | Key Figures |

| 1789 | Discovery of Uranium | Martin Heinrich Klaproth |

| 1841 | Isolation of Uranium Metal; Proposal of "Uranyl" ion | Eugène-Melchior Péligot |

| 1852 | Early studies of uranyl compound optical properties and luminescence | George Gabriel Stokes |

| 1896 | Discovery of Radioactivity using Uranium compounds | Henri Becquerel |

| 1898 | Coining of "radioactivity"; Isolation of Polonium and Radium | Marie and Pierre Curie |

| ~1900s | Extensive spectroscopic studies of uranyl salts | Nichols and Howes, Becquerel family |

| 1938 | Discovery of Nuclear Fission in Uranium | Otto Hahn, Fritz Strassmann |

| 1939 | Explanation of Nuclear Fission; Hypothesis and confirmation of neutron-induced chain reactions | Lise Meitner, Otto Frisch, Enrico Fermi |

| 1940s | Development of nuclear energy and applications based on uranium | Numerous scientists and engineers |

Contemporary Research Paradigms and Emerging Areas in Dioxouranium(2+) Chemistry

Current research on the uranyl ion is multifaceted, driven by both fundamental scientific inquiry and the need for practical solutions in areas such as environmental monitoring, nuclear waste management, and advanced materials. A significant area of focus is the synthesis and study of uranyl analogues and complexes with novel ligands. This includes creating isoelectronic analogues to probe the nature of f-orbital participation in bonding and developing complexes with unique structural motifs for potential catalytic or electronic applications mdpi.compnnl.govosti.gov.

Advanced sensing technologies for uranyl ions are a critical emerging area, particularly for environmental applications. Researchers are developing highly sensitive and selective fluorescent probes, quantum dots, and surface-enhanced Raman scattering (SERS) techniques for on-site detection of uranyl in water and environmental samples acs.orgacs.orgroyalsocietypublishing.org. This work aims to provide rapid, real-time monitoring capabilities for nuclear contamination.

In materials science , the incorporation of uranyl ions into coordination polymers and Metal-Organic Frameworks (MOFs) is gaining traction. These materials are being designed for specific functions, including the selective adsorption and immobilization of uranyl from contaminated water, as well as for potential use in catalysis and as components in advanced electronic devices mdpi.comacs.org.

Electrochemical studies are exploring the redox behavior of the uranyl ion, investigating methods for its activation and functionalization through electroreduction. This research seeks to understand and control the reactivity of the uranyl moiety for potential applications in synthesis and remediation researchgate.netcdnsciencepub.com.

Structure

2D Structure

Properties

CAS No. |

16637-16-4 |

|---|---|

Molecular Formula |

O2U+2 |

Molecular Weight |

270.028 g/mol |

IUPAC Name |

dioxouranium(2+) |

InChI |

InChI=1S/2O.U/q;;+2 |

InChI Key |

WYICGPHECJFCBA-UHFFFAOYSA-N |

SMILES |

O=[U+2]=O |

Canonical SMILES |

O=[U+2]=O |

Synonyms |

dioxouranium(VI) |

Origin of Product |

United States |

Fundamental Electronic Structure and Bonding of the Dioxouranium 2+ Moiety

Relativistic Quantum Chemical Approaches in Uranyl Ion Analysis

Due to the high atomic number of uranium, relativistic effects play a crucial role in accurately describing the electronic structure of the uranyl ion. These effects significantly influence the energetics and spatial extent of uranium's valence orbitals, thereby impacting its bonding characteristics. ethz.ch Consequently, relativistic quantum chemical methods are indispensable for a precise theoretical treatment of this ion.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of complex systems, including the uranyl ion. wikipedia.orgyoutube.com DFT methods, particularly those incorporating relativistic effects, have been successfully applied to study the ground and excited states of uranyl complexes. researchgate.netarxiv.org Time-dependent DFT (TD-DFT) calculations, for instance, have been instrumental in interpreting the absorption and emission spectra of uranyl compounds, providing insights into the influence of equatorial ligands on their spectroscopic properties. researchgate.netacs.org Furthermore, DFT combined with a Hubbard U correction (DFT+U) has been employed to accurately predict the electronic and magnetic properties of uranium-containing materials. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, helps to elucidate the nature of the U=O bond weakening in the presence of certain interactions. chemrxiv.org

For a more rigorous description of electron correlation effects, advanced ab initio methods are employed. These "from first principles" approaches provide a highly accurate picture of the electronic structure.

MP2 (Møller-Plesset perturbation theory of second order): This method offers a computationally efficient way to include electron correlation beyond the Hartree-Fock approximation.

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Known as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate results but is computationally demanding.

CASSCF/CASPT2 (Complete Active Space Self-Consistent Field/Complete Active Space Second-order Perturbation Theory): This multiconfigurational approach is particularly well-suited for systems with significant static and dynamic electron correlation, such as the uranyl ion. acs.orgarxiv.org The CASSCF step correctly describes the multireference character of the wavefunction, while CASPT2 accounts for the remaining dynamic correlation. arxiv.orgnih.gov These methods have been crucial in accurately calculating the electronic spectra and understanding the multiplet structure of the uranyl ion. acs.orgnih.gov

Table 1: Overview of Relativistic Quantum Chemical Methods in Uranyl Ion Analysis

| Method | Acronym | Description | Key Applications for Uranyl Ion |

| Density Functional Theory | DFT | A computational method that models the electronic structure of many-body systems. wikipedia.org | Elucidation of ground and excited state properties, interpretation of spectroscopic data. researchgate.netacs.org |

| Time-Dependent Density Functional Theory | TD-DFT | An extension of DFT used to study excited states and electronic spectra. | Simulation of absorption and emission spectra of uranyl complexes. researchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | An ab initio method that incorporates electron correlation. arxiv.org | High-accuracy calculations of uranyl bonding and energetics. |

| Coupled Cluster Theory | CCSD(T) | A highly accurate ab initio method for calculating electronic structure. | Benchmark calculations for uranyl bonding properties. |

| Complete Active Space Self-Consistent Field | CASSCF | A multireference ab initio method for systems with strong static correlation. nih.gov | Accurate description of the electronic states and potential energy surfaces of the uranyl ion. acs.org |

| Complete Active Space Second-order Perturbation Theory | CASPT2 | A method that adds dynamic correlation to a CASSCF wavefunction. arxiv.org | High-accuracy calculation of excitation energies and spectroscopic properties. acs.org |

Molecular Orbital Characterization of the Uranyl Unit

The bonding in the linear O=U=O moiety can be understood through a molecular orbital (MO) diagram. The interaction between the uranium 5f and 6d orbitals and the oxygen 2p orbitals gives rise to a set of bonding, non-bonding, and anti-bonding MOs.

The strong axial bonds in the uranyl ion are a result of both sigma (σ) and pi (π) bonding interactions. chemistrytalk.orgyoutube.comlibretexts.org The σ bonds are formed by the end-on overlap of uranium's 6pz and 5fz³ orbitals with the 2pz orbitals of the oxygen atoms. illinois.edu The π bonds arise from the side-on overlap of uranium's 5f and 6d orbitals with the oxygen 2p orbitals. osti.gov These multiple bonding interactions contribute to the exceptional strength and short length of the U=O bonds.

The degree of covalency in the uranyl bond, which is the extent of orbital mixing between uranium and oxygen, is a subject of ongoing research. acs.org Both the 5f and 6d orbitals of uranium are significantly involved in covalent bonding. lancs.ac.uk Early studies suggested that the 6d orbitals played a more dominant role than the 5f orbitals. osti.gov However, more recent investigations, aided by advanced spectroscopic techniques and relativistic calculations, have highlighted the substantial contribution of the 5f orbitals to the covalency. lancs.ac.uknih.gov The relative contributions of the 5f and 6d orbitals are influenced by the specific ligands coordinated to the uranyl ion in the equatorial plane.

While the axial U=O bonds are exceptionally strong, the uranyl ion also coordinates with two to six ligands in the equatorial plane, perpendicular to the O=U=O axis. researchgate.net The nature of these equatorial ligands significantly influences the electronic structure and reactivity of the uranyl moiety. The interaction between the uranyl ion and the equatorial ligands is primarily electrostatic, but covalent contributions can also be important. acs.org These ligands create a "ligand field" that perturbs the energy levels of the uranium's valence orbitals. acs.org This perturbation can affect the strength of the axial U=O bonds, with stronger donating equatorial ligands generally leading to a weakening and lengthening of the U=O bonds. nih.gov The electronic properties and reactivity of the uranyl complex can thus be tuned by modifying the equatorial ligand environment.

Theoretical Descriptors of Bonding and Reactivity in Dioxouranium(2+) Systems

The intricate electronic structure of the dioxouranium(2+) cation, commonly known as the uranyl ion, has been the subject of extensive theoretical investigation. These studies provide valuable insights into the nature of its chemical bonds and its reactivity. Advanced computational methods are employed to elucidate key bonding descriptors and phenomena that govern the behavior of uranyl-containing compounds.

Correlation Studies of Uranyl Bond Lengths and Bond Orders

Theoretical calculations have been instrumental in establishing a clear correlation between the bond lengths of the axial uranium-oxygen bonds (U-Oyl) in the dioxouranium(2+) moiety and their corresponding bond orders. This relationship is a fundamental aspect of understanding the strength and nature of the U-Oyl bond.

Quantum chemical studies have demonstrated that as the U-Oyl bond length decreases, the calculated bond order increases, signifying a stronger and more covalent interaction. Various methods are used to calculate bond orders, including the Nalewajski-Mrozek bond order analysis. For instance, in a series of uranyl complexes with different equatorial ligands, a consistent trend is observed where shorter U-Oyl bonds correspond to higher bond orders.

The nature and coordination of equatorial ligands significantly influence the axial U-Oyl bonds. Stronger electron-donating ligands in the equatorial plane tend to weaken the axial U-Oyl bonds, leading to an increase in their bond lengths and a corresponding decrease in their bond orders. This effect is a manifestation of the electronic communication between the equatorial and axial positions, mediated by the uranium 5f and 6d orbitals.

Below is a table illustrating the correlation between calculated U-Oyl bond lengths and Nalewajski-Mrozek bond orders for a selection of uranyl complexes.

| Uranyl Complex Configuration | Average U-Oyl Bond Length (Å) | Average U-Oyl Bond Order |

| Uranyl with Amidoximate Ligands | ~1.77 - 1.78 | ~1.9 - 2.0 |

| Uranyl with Carboxylate Ligands | ~1.78 - 1.79 | ~1.8 - 1.9 |

| Uranyl with Aqua Ligands | ~1.76 - 1.77 | ~2.0 - 2.1 |

Note: The data presented are representative values from theoretical studies and can vary depending on the specific complex and computational method used.

Investigation of Cation-Cation Interactions (CCIs) in Polynuclear Uranyl Species

Cation-cation interactions (CCIs) are a unique feature of actinyl chemistry, where the axial oxygen atom of one dioxouranium(2+) unit can act as a Lewis base, coordinating to the uranium center of another actinyl cation. acs.org These interactions lead to the formation of polynuclear uranyl species.

Theoretical studies have been crucial in understanding the nature and stability of these interactions. The geometry of CCIs can vary, with common arrangements being T-shaped and diamond-shaped (D-shaped) interactions. acs.orgrsc.org In a T-shaped interaction, the axial oxygen of one uranyl unit points towards the uranium atom of the other. In a diamond-shaped interaction, two uranyl units are bridged by two of their axial oxygen atoms.

The stability of these polynuclear species is a delicate balance of electrostatic repulsion between the positively charged uranium centers and the stabilizing coordination interaction. nih.gov Theoretical calculations have shown that the presence of counter-ions can play a significant role in stabilizing these assemblies. acs.org For instance, alkali metal cations can interact with the uranyl oxygen atoms, mitigating electrostatic repulsion and favoring the formation of polynuclear structures. acs.org

Ab initio molecular dynamics (AIMD) and density functional theory (DFT) calculations have been employed to investigate the stability of uranyl dimers in aqueous solutions. nih.gov These studies suggest that while the formation of such dimers may be thermodynamically unfavorable due to strong electrostatic repulsion and the energetic cost of desolvation, they can exist as metastable species with a kinetic barrier to dissociation. nih.gov

The table below summarizes key characteristics of different CCI geometries in polynuclear uranyl species as described by theoretical investigations.

| CCI Geometry | Description | Relative Stability | Key Stabilizing Factors |

| T-shaped | The axial oxygen of one UO₂²⁺ unit coordinates to the uranium of a second, perpendicular UO₂²⁺ unit. | Can be a local minimum on the potential energy surface. | Coordination bonding, hydrogen bonding with solvent. nih.gov |

| Distorted T-shaped | A variation of the T-shaped geometry observed in aqueous solution simulations. nih.gov | Kinetically stable but thermodynamically disfavored. nih.gov | Balance between coordination, solvation, and electrostatic repulsion. nih.gov |

| Diamond-shaped | Two UO₂²⁺ units are bridged by two of their axial oxygen atoms. | Can be stabilized in the solid state with counter-ions. acs.org | Synergistic role of other cations (e.g., K⁺) in the crystal lattice. acs.org |

Theoretical Explanations of the Inverse Trans Influence Phenomenon

The inverse trans influence (ITI) is a ground-state electronic phenomenon predominantly observed in f-block elements, including dioxouranium(2+) complexes, which contrasts with the trans influence typically seen in d-block transition metal complexes. acs.orglancs.ac.uk In a typical trans influence scenario, a strong σ-donating ligand weakens the bond trans to it. Conversely, the ITI describes the observation that in certain actinide complexes, the bond trans to a strongly donating ligand, such as the oxo group in uranyl, is shorter and stronger than the corresponding cis bonds. acs.orgresearchgate.net

Theoretical explanations for the ITI in dioxouranium(2+) systems are rooted in the unique involvement of the uranium 5f and 6p orbitals in bonding. dntb.gov.ua Molecular orbital analysis reveals that the bonding in linear actinyl ions like [O=U=O]²⁺ involves significant participation of the uranium 5f and 6d orbitals in both σ and π bonding with the axial oxygen 2p orbitals.

One of the key theoretical models posits that the stabilization of the trans bond arises from the involvement of the uranium 6p orbitals. dntb.gov.ua These orbitals, which are semi-core and energetically accessible, can participate in bonding in a way that is distinct from d-block elements. The interaction between the filled 6p orbitals of uranium and the ligand orbitals can lead to a stabilization of the metal-ligand bond in the trans position.

Another contributing factor is the nature of the covalent interactions involving the 5f orbitals. The spatial extent and energy of the 5f orbitals allow for effective overlap with ligand orbitals, leading to strong covalent bonds. The specific symmetry of these interactions in a pseudo-octahedral environment can result in the strengthening of the trans bond relative to the cis bonds.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational tools that have been used to quantify the ITI. These methods provide insights into the electron density distribution and the nature of the orbital interactions, confirming the increased covalent character and strength of the trans bond.

The following table provides a comparative overview of bond lengths in a representative complex exhibiting the inverse trans influence, as determined by theoretical and experimental studies.

| Complex Fragment | Bond | Bond Length (Å) | Observation |

| [UCl₅O]⁻ | U-Cl (trans to O) | ~2.43 | Shorter than the cis U-Cl bonds. acs.org |

| [UCl₅O]⁻ | U-Cl (cis to O) | ~2.54 | Longer than the trans U-Cl bond. acs.org |

This difference in bond lengths is a clear experimental and computational validation of the inverse trans influence in dioxouranium(2+) and related systems.

Advanced Coordination Chemistry of Dioxouranium 2+

Solution-Phase Complexation Equilibria and Dynamics

Understanding the equilibrium constants and kinetic parameters governing uranyl complexation in solution is fundamental to predicting its behavior in various chemical environments.

The stability of uranyl complexes is quantified by formation constants (stability constants), often expressed as log β values. These constants are determined using various spectroscopic and potentiometric techniques.

Uranyl-Carbonate Complexes: Uranyl forms highly stable complexes with carbonate ions, which are prevalent in many natural waters and contribute significantly to uranium mobility thuenen.deresearchgate.net. The formation of a calcium-uranyl-carbonate complex, Ca₂UO₂(CO₃)₃(aq), has been validated, with reported formation constants around log β°₂₁₃ ≈ 30.45–30.77 researchgate.netresearchgate.net.

Uranyl-Sulfate Complexes: Formation constants for uranyl sulfate (B86663) complexes have been determined across a range of temperatures. For example, at 25 °C, the formation constant for UO₂SO₄⁰ (log β₁) is approximately 3.38, increasing to 7.74 at 250 °C, while for UO₂SO₄²⁻ (log β₂), it rises from 4.10 at 25 °C to 9.70 at 250 °C osti.govresearchgate.net.

Uranyl-Hydroxamate and Benzoate Complexes: Uranyl exhibits varying affinities for different aromatic acids. Complexes with salicylhydroxamate (SHA) are particularly strong, with a 1:1 complex having a stability constant of log β₁₁₁ ≈ 17.34 and a 1:2 complex of log β₁₂₂ ≈ 35.0 akjournals.com. Benzohydroxamate (BHA) forms complexes with log β₁₁₀ ≈ 7.92 (1:1) and log β₁₂₀ ≈ 16.88 (1:2) akjournals.com. Benzoic acid (BA) forms weaker complexes, with a 1:1 complex having a stability constant of log β₁₁₀ ≈ 3.56 akjournals.com.

Uranyl-Peroxide Complexes: At alkaline pH, uranyl forms complexes with hydrogen peroxide. Two identified complexes include UO₂(O₂)(OH)₂²⁻ with a formation constant of log β°₁‚₁‚₄ ≈ 28.1 and UO₂(O₂)₂(OH)₂⁴⁻ with log β°₁‚₂‚₆ ≈ 36.8 rsc.org.

Uranyl-Citrate Complexes: Studies have characterized dimeric and trimeric uranyl-citrate complexes, providing insights into their formation and stability hzdr.de.

Table 3.5.1.1: Selected Stability Constants (log β) for Uranyl Complexes

| Ligand | Complex Formula | Log β Value | Conditions (Approx.) | Reference |

|---|---|---|---|---|

| Carbonate | Ca₂UO₂(CO₃)₃(aq) | 30.45–30.77 | pH 6-10, Ca²⁺ present | researchgate.netresearchgate.net |

| Sulfate | UO₂SO₄⁰ | 3.38 (25°C) | Aqueous, 25°C | osti.govresearchgate.net |

| Sulfate | UO₂SO₄²⁻ | 4.10 (25°C) | Aqueous, 25°C | osti.govresearchgate.net |

| Salicylhydroxamate | UO₂(SHA)⁺ | 17.34 | Aqueous, 0.1M NaCl | akjournals.com |

| Salicylhydroxamate | UO₂(SHA)₂⁻ | 35.0 | Aqueous, 0.1M NaCl | akjournals.com |

| Benzohydroxamate | UO₂(BHA)⁰ | 7.92 | Aqueous, 0.1M NaCl | akjournals.com |

| Benzoate | UO₂(BA)⁰ | 3.56 | Aqueous, 0.1M NaCl | akjournals.com |

| Peroxide | UO₂(O₂)(OH)₂²⁻ | 28.1 | Alkaline pH | rsc.org |

| Peroxide | UO₂(O₂)₂(OH)₂⁴⁻ | 36.8 | Alkaline pH | rsc.org |

| Humic Acid | UO₂HA⁺ | ~6.2 | pH 3-6 | ucr.edutum.de |

The speciation of uranyl ions in solution is governed by complex equilibria involving hydrolysis, complexation with inorganic ligands (like carbonate, sulfate, phosphate), and interactions with organic molecules. In aqueous environments, uranyl speciation is highly sensitive to pH and ligand concentration researchgate.netgeoscienceworld.org. At neutral to alkaline pH, uranyl carbonate complexes are often the dominant species, influencing uranium's mobility in natural waters thuenen.deresearchgate.net. Hydrolysis also plays a critical role, with evidence suggesting the presence of monomeric U(VI) hydroxo species even at moderately acidic pH values (pH > 2.5) capes.gov.br. On mineral surfaces, polynuclear uranyl species and uranyl-hydroxide colloids can form geoscienceworld.org. The formation of stable uranyl carbonate and ternary complexes can also retard the kinetics of U(VI) reduction osti.gov.

Studies have also investigated uranyl complexation in non-aqueous solvents, such as propylene (B89431) carbonate, examining interactions with various macrocyclic ligands iaea.org. Mechanistic models for uranyl sorption onto minerals incorporate processes like ion exchange, diffusion, surface complexation, and precipitation geoscienceworld.org. Ligand-exchange mechanisms are considered particularly important for the formation of inner-sphere surface complexes nih.gov. Accurate speciation models are essential for predicting uranium transport and behavior in diverse environmental settings, accounting for factors such as pH, ionic strength, and the presence of competing ions tum.deresearchgate.netrsc.org.

The dynamics of ligand exchange reactions are crucial for understanding the rates at which uranyl complexes form and dissociate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study these processes.

Ligand Exchange Rates: Kinetic studies on uranyl fluoride (B91410) complexes in aqueous solutions have identified various exchange pathways. For instance, rate constants for some fluoride exchange reactions are reported to be around 5 × 10⁴ M⁻¹ s⁻¹ at -5 °C acs.orgdiva-portal.org. The Eigen-Wilkins mechanism, which involves ligand-promoted dissociation of coordinated water molecules, is frequently implicated in these exchange processes acs.orgdiva-portal.org.

Specific Mechanisms:

Fluoride Exchange: Two primary pathways dominate fluoride exchange: between two uranyl complexes, possibly via a bridging fluoride intermediate, and between a uranyl complex and free fluoride or hydrogen fluoride (HF) acs.orgdiva-portal.org.

Carbonate Exchange: The exchange of carbonate ligands in uranyl carbonate complexes has been investigated. For a U(V) carbonate complex, a first-order rate constant of 1.13 × 10³ s⁻¹ was determined for CO₃²⁻ exchange, suggesting a dissociative mechanism acs.org.

Ligand Exchange in Extraction: In the context of solid-phase extraction, ligand exchange is considered a fundamental mechanism, requiring the ligand to have a higher affinity for uranyl than water molecules researchgate.net.

Biological Ligand Exchange: Ligand exchange processes are also relevant in the biological interactions of uranyl, such as its binding to proteins rsc.org.

Compound List

Dioxouranium(2+) / Uranyl ion (UO₂²⁺)

Humic Acid (HA)

Fulvic Acid (FA)

Covalent Organic Frameworks (COFs)

Peptides

Biological Molecules

Carbonate (CO₃²⁻)

Sulfate (SO₄²⁻)

Citrate

Hydroxamate

Benzoate

Peroxide (H₂O₂)

Graphene Oxide (GO)

Transferrin

Amino acids (e.g., Tyrosine, Aspartic acid)

Propylene Carbonate

Fluoride (F⁻)

Chloride (Cl⁻)

Hydroxide (B78521) (OH⁻)

Amide

Carboxyl

Amino

Hydroxyl

Calcium (Ca²⁺)

Magnesium (Mg²⁺)

Sodium (Na⁺)

Potassium (K⁺)

Ammonium (B1175870) (NH₄⁺)

Lithium (Li⁺)

Uranium(V) (U(V))

Uranium(IV) (U(IV))

Uranium Trioxide (β-UO₃)

Amidoxime

Triazine

Bipyridine-Pd

Dopamine

Epinephrine

Salicylhydroxamate (SHA)

Benzohydroxamate (BHA)

Benzoic Acid (BA)

Phosphonic Acid

Synthetic Methodologies for Dioxouranium 2+ Complexes

Solution-Phase Synthesis Techniques and Precursor Utilization

Solution-phase synthesis remains a cornerstone for preparing a wide array of uranyl complexes. This approach typically involves dissolving uranyl salts and organic ligands in suitable solvents, allowing them to react under controlled conditions. Uranyl acetate (B1210297) dihydrate (UO2(CH3COO)2·2H2O) is a frequently used precursor due to its solubility and reactivity rsc.orgwikipedia.orgplos.orgacs.orgmdpi.comamericanelements.com. Other common uranyl sources include uranyl nitrate (B79036), uranyl chloride, and uranyl triflate nsf.govnih.govresearchgate.netresearchgate.net.

A variety of solvents are employed, including methanol, ethanol (B145695), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and water, chosen based on the solubility of the reactants and the desired reaction pathway rsc.orgplos.orgacs.orgmdpi.comnsf.govnih.govresearchgate.netiaea.orgacs.orgacs.orgrsc.orgresearchgate.net. The choice of ligand is critical in dictating the final complex structure. For instance, uranyl acetate reacts with salen-type ligands to form heterobimetallic complexes nsf.govchemrxiv.org, while bis(pyrazolyl) methane (B114726) ligands yield uranyl clusters rsc.org. Bidentate ligands such as nicotinic acid, 2,2'-bipyridyl, and 4,4'-bipyridyl N,N'-dioxide have been used to synthesize monomeric and polymeric uranyl acetate complexes iaea.org. Schiff base ligands have also been extensively utilized, leading to various uranyl complexes characterized by different coordination modes plos.orgmdpi.comrsc.org. Pyridine dipyrrolide ligands have been employed to create rigid, six-coordinate distorted octahedral uranyl complexes acs.orgnih.gov.

Table 1: Representative Solution-Phase Synthesis of Uranyl Complexes

| Precursor | Solvent(s) | Ligand Type | Resulting Complex Type/Structure | Citation(s) |

| Uranyl Acetate | Methanol | Bis(pyrazolyl) methane | Uranyl clusters | rsc.org |

| Uranyl Acetate | Acetonitrile | Salen-type ligands | Heterobimetallic uranyl complexes | nsf.govchemrxiv.org |

| Uranyl Acetate | Ethanol | Bidentate ligands (e.g., Nicotinic acid, 2,2'-bipyridyl) | Monomeric or polymeric uranyl acetate complexes | iaea.org |

| Uranyl Acetate | Ethanol | Schiff base ligands | Uranyl-Schiff base complexes | plos.orgmdpi.comrsc.org |

| Uranyl Acetate | Water/Methanol | Phosphonoacetate | Phosphonoacetate hybrid frameworks | acs.org |

| Uranyl Acetate | Tetrahydrofuran (THF) | Pyridine dipyrrolide (PDP) ligands | PDP uranyl complexes (six-coordinate, distorted octahedral) | acs.orgnih.gov |

| Uranyl Acetate | Methanol/Water/HCl | Chloride | Aquachlorouranium(VI) complexes (e.g., (C4H12N2)2[UO2Cl4(H2O)]Cl2) | nih.gov |

| Uranyl Nitrate | Aqueous nitric acid (0.5 M) | Amide ligands (e.g., N′,N-diethylacetamide) | Neutral uranyl-nitrate moieties (e.g., UO2(L)2(NO3)2) | researchgate.net |

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods involve carrying out reactions in aqueous or organic solvents, respectively, under elevated temperatures and pressures, typically within sealed autoclaves wikipedia.org. These conditions can promote the formation of crystalline materials, including complex frameworks and clusters, that might be difficult to obtain via conventional solution methods researchgate.netacs.orgrsc.orgrsc.orgmdpi.comresearchgate.net.

Solvothermal synthesis has been instrumental in creating diverse uranyl coordination polymers and frameworks. For example, using 1,2,4-benzenetricarboxylic acid under mild solvothermal conditions yielded three-dimensional uranyl frameworks, one of which featured uranyl pentamers rsc.org. The use of 1,10-phenanthroline (B135089) derivative ligands in conjunction with uranyl cations via solvothermal techniques has led to the synthesis of uranyl clusters with unique structural motifs acs.org. Long-chain aliphatic dicarboxylate ligands have also been employed in solvothermal reactions to generate various uranyl ion complexes and coordination polymers rsc.orgresearchgate.net. Hydrothermal synthesis has been utilized to prepare phosphonoacetate-based hybrid frameworks acs.org and novel 2D uranyl coordination complexes from uranium oxynitrate and p-nitrobenzoic acid researchgate.net.

Table 2: Hydrothermal and Solvothermal Synthesis of Uranyl Complexes

| Method | Solvent(s) | Ligand Type | Resulting Structure/Complex Type | Citation(s) |

| Solvothermal | Water | 1,2,4-Benzenetricarboxylic acid | Three-dimensional uranyl frameworks (e.g., containing uranyl pentamers) | rsc.org |

| Solvothermal | Water | 1,1-Cyclobutanedicarboxylic and camphoric acids | Novel chiral uranyl-organic frameworks | mdpi.com |

| Solvothermal | DMF, NMP | 1,10-Phenanthroline derivative ligands | Uranyl clusters with V-shaped [(UO2)3(CO3)]4+ units | acs.org |

| Solvothermal | N-methyl-2-pyrrolidone (NMP), DMF | Long-chain dicarboxylate ligands | Uranyl coordination polymers (monoperiodic, diperiodic networks) | rsc.org |

| Solvothermal | Various (e.g., water, ethanol) | Cyclohexanedicarboxylic acid isomers, polycarboxylates | Uranyl ion complexes, coordination polymers, heterometallic compounds | researchgate.net |

| Hydrothermal | Water | Phosphonoacetic acid, Oxalic acid | Phosphonoacetate-oxalate hybrid frameworks | acs.org |

| Hydrothermal | Water | Uranium oxynitrate, p-nitrobenzoic acid | 2D uranyl coordination complexes (e.g., [(UO2)5(μ3-O)2(nbca)2]) | researchgate.net |

Mechanochemical and Solid-State Synthesis of Uranyl Compounds

Mechanochemical synthesis, which involves reactions driven by mechanical force (e.g., grinding or milling) in the absence or with minimal solvent, offers an environmentally friendly and efficient route to solid materials chemrxiv.orgirejournals.com. Solid-state synthesis generally refers to reactions occurring between solid reactants, often facilitated by heating.

Uranyl acetate adducts with thiourea (B124793) have been synthesized directly in a Differential Scanning Calorimetry (DSC) apparatus, indicative of solid-state reactions akjournals.com. Mechanochemical approaches have proven effective for preparing phosphonoacetate hybrid frameworks, where grinding uranyl acetate and oxalic acid with phosphonoacetic acid yielded the desired compounds acs.org. The synthesis of phosphinodiboranate complexes of uranium has also been achieved using mechanochemistry to overcome limitations in solution reactivity rsc.org. Solid-state reactions have also been explored for forming uranyl chloride complexes, where uranyl acetate dihydrate in methanol, water, and HCl was used to crystallize compounds containing the [UO2Cl4(H2O)]2− anion nih.gov. Furthermore, specific uranyl complexes have been synthesized and crystallized for solid-state characterization, with some showing hydrogen bonding interactions directly to the uranyl oxo ligands osti.gov.

Table 3: Mechanochemical and Solid-State Synthesis of Uranyl Compounds

| Method | Reactants | Conditions | Resulting Complex Type/Structure | Citation(s) |

| Solid-State | Uranyl Acetate Dihydrate, Thiourea | Direct reaction in DSC apparatus | Uranyl acetate adducts with thiourea | akjournals.com |

| Solid-State | Uranyl Acetate, Phosphonoacetic acid, Oxalic acid, 1,4-diaminobutane (B46682) | Heating in autoclave (150 °C) | Phosphonoacetate-oxalate hybrid frameworks | acs.org |

| Mechanochemical | Uranyl Acetate, Phosphonoacetic acid, Oxalic acid | Grinding (room temperature) | Phosphonoacetate-oxalate hybrid frameworks | acs.org |

| Mechanochemical | K(H3BPPh2BH3), UI3(THF)4 | Grinding | Homoleptic uranium phosphinodiboranate complexes | rsc.org |

| Solid-State | Uranyl Acetate Dihydrate, Methanol, Water, HCl, Piperazine | Evaporation/Crystallization | Aquachlorouranium(VI) complexes (e.g., [UO2Cl4(H2O)]2− anion) | nih.gov |

| Solid-State | Uranyl Naphthylsalophen/Pyrasal precursors | Crystallization | Uranyl complexes with specific solid-state hydrogen bonding | osti.gov |

Rational Design and Targeted Synthesis of Specific Coordination Architectures

Rational design principles are crucial for synthesizing uranyl complexes with predictable structures and functionalities. This involves leveraging an understanding of ligand properties, coordination preferences, and the electronic structure of the uranyl ion to target specific coordination architectures. Computational methods, such as Density Functional Theory (DFT), play an increasingly important role in predicting binding affinities, geometries, and electronic properties, thereby guiding synthetic efforts plos.orgacs.orgnih.govkemdikbud.go.id.

The selection of ligands with specific denticity, steric bulk, and electronic characteristics allows for the precise control of the coordination environment around the uranyl ion. For example, bulky pincer ligands have been designed to create rigid, six-coordinate distorted octahedral uranyl complexes acs.orgnih.gov. Acyclic hexadentate ligands have been explored for their ability to form stable uranyl complexes with potential applications in targeted alpha therapy, demonstrating the importance of ligand design for specific functions nih.gov. The use of polycarboxylate ligands is common for constructing extended coordination polymers and frameworks with diverse topologies rsc.orgrsc.orgmdpi.comresearchgate.net. Furthermore, the targeted synthesis aims to achieve specific coordination numbers and geometries, such as pentagonal bipyramidal or distorted octahedral environments, which are common for U(VI) researchgate.netiaea.orgrsc.orgakjournals.comosti.govnih.govmdpi.comresearchgate.net.

Table 4: Rational Design and Targeted Synthesis of Uranyl Complexes

| Design Strategy | Target Architecture/Coordination Geometry | Example Ligands/Approaches | Citation(s) |

| Ligand Design (Sterics & Electronics) | Rigid, six-coordinate distorted octahedral complexes; Bimetallic complexes; Clusters | Bulky pincer ligands (e.g., Pyridine Dipyrrolides - PDP) acs.orgnih.gov; Salen-type ligands nsf.govchemrxiv.org; Bis(pyrazolyl) methane ligands rsc.org | rsc.orgnsf.govchemrxiv.orgacs.orgnih.gov |

| Ligand Design (Denticity & Functional Groups) | Stable complexes for specific applications (e.g., therapy); Diverse coordination polymers and frameworks; Specific binding sites | Acyclic hexadentate ligands nih.gov; Polycarboxylate ligands (e.g., 1,2,4-benzenetricarboxylic acid rsc.org, dicarboxylates rsc.orgresearchgate.net); Schiff bases plos.orgmdpi.comrsc.org | plos.orgmdpi.comrsc.orgrsc.orgrsc.orgresearchgate.netnih.gov |

| Computational Methods (DFT) | Predicting binding affinities, geometries, electronic properties; Guiding ligand design | DFT calculations to understand coordination modules and reactivity plos.orgacs.orgnih.gov; Theoretical study of substituent and nitrogen number effects on uranyl binding selectivity kemdikbud.go.id; Analysis of U=O bond strengthening nih.gov | plos.orgnih.govacs.orgnih.govkemdikbud.go.id |

| Targeted Synthesis of Specific Structural Motifs | Uranyl pentamers; Uranyl clusters; Coordination polymers with specific topologies (e.g., 2D sheets, 3D frameworks); Monomeric/Polymeric units | Solvothermal synthesis of 3D frameworks rsc.org; Solvothermal synthesis of uranyl clusters acs.org; Hydrothermal synthesis of 2D uranyl complexes researchgate.net; Synthesis of monomeric and polymeric complexes iaea.org; Synthesis of complexes with specific coordination numbers (e.g., 8-fold) researchgate.netiaea.orgrsc.orgakjournals.comosti.govnih.govmdpi.comresearchgate.net | researchgate.netiaea.orgacs.orgrsc.orgrsc.orgrsc.orgresearchgate.netakjournals.comosti.govnih.govmdpi.comresearchgate.net |

Compound Name List

Dioxouranium(2+)

Uranyl Acetate

Uranyl Acetate Dihydrate

Uranyl Nitrate

Uranyl Chloride

Uranyl Triflate

Salen-type ligands

Bis(pyrazolyl) methane ligands

Nicotinic acid

2,2'-bipyridyl

4,4'-bipyridyl N,N'-dioxide

Schiff base ligands

Pyridine Dipyrrolide (PDP) ligands

1,2,4-Benzenetricarboxylic acid

1,1-Cyclobutanedicarboxylic acid

Camphoric acid

1,10-Phenanthroline derivative ligands

Long-chain aliphatic dicarboxylate ligands

Phosphonoacetate

Thiourea

Phosphinodiboranates

Piperazinium

1,4-diaminobutane

Oxalic acid

N-methyl-2-pyrrolidone (NMP)

N,N-dimethylformamide (DMF)

Acyclic hexadentate ligands

Pincer ligands

Advanced Spectroscopic and Characterization Methodologies in Dioxouranium 2+ Research

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Functional Group and Coordination Mode Analysis

IR spectroscopy has been instrumental in demonstrating the coordination of various functional groups to the uranyl ion. For instance, in complexes formed with lipopolysaccharides (LPS), IR analysis revealed mixed coordination involving both phosphoryl and carboxyl groups, indicating how the uranyl ion interacts with different functional moieties on the biomolecule researchgate.net. Similarly, the coordination of urea (B33335) to metal ions can be effectively studied using IR, where shifts in the carbonyl (C=O) and N-H stretching frequencies provide evidence for coordination through either the oxygen or nitrogen atoms of urea rjpbcs.com. The analysis of combination frequencies of nitrate (B79036) groups in the 1700–1800 cm⁻¹ region of the IR spectrum also serves as a valuable probe for distinguishing various coordination modes of the nitrate ligand and assessing the strength of the metal-nitrate interaction cdnsciencepub.com.

Table 1: Characteristic Infrared (IR) Stretching Frequencies for the Uranyl (UO₂²⁺) Moiety

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes | Reference |

| O=U=O Asymmetric Stretch | 870 – 990 | Indicates the presence of the linear dioxouranium(VI) cation; position can vary with coordination environment. | cmu.ac.th |

| O=U=O Symmetric Stretch | ~818 – 859 | Observed in some mineral forms and aqueous solutions, often in conjunction with asymmetric stretch; sensitive to coordination environment. | researchgate.net |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS), for Vibrational Signatures and Structural Analysis

Raman spectroscopy, a technique complementary to IR, provides valuable information about molecular vibrations and is widely used for structural analysis. It relies on the inelastic scattering of light, where changes in molecular polarizability during vibration are detected. For Dioxouranium(2+) research, Raman spectroscopy is particularly useful for identifying the symmetric stretching vibration of the uranyl cation (ν₁), typically observed in the 750–900 cm⁻¹ range researchgate.netresearchgate.net. The exact position of this band is sensitive to the local coordination environment, allowing for the differentiation of various uranyl species and even uranium-bearing minerals researchgate.netresearchgate.net. For example, studies have identified distinct Raman bands for different uranyl complexes, such as aqueous UO₂(aq)²⁺ and UO₂Cl⁺, enabling speciation analysis in solution researchgate.net.

Surface-Enhanced Raman Scattering (SERS) offers a significant advantage by dramatically amplifying Raman signals, enabling the detection of analytes at very low concentrations, potentially down to single molecules nih.govnih.govmdpi.com. While specific SERS applications directly on simple Dioxouranium(2+) ions are less detailed in the provided snippets, the principle of SERS is established for vibrational analysis, including the study of low-frequency molecular vibrations nih.gov. The high sensitivity and signal enhancement offered by SERS could be beneficial for studying subtle vibrational changes in complex uranyl systems or when analyzing trace amounts of uranyl species.

Table 2: Characteristic Raman Symmetric Stretching Frequencies (ν₁) for the Uranyl (UO₂²⁺) Moiety

| Species/Context | Frequency (cm⁻¹) | Notes | Reference |

| Aqueous UO₂(aq)²⁺ | 871, 859 | Observed in aqueous solutions; indicative of the symmetric stretch, sensitive to solution pH and speciation. | researchgate.net |

| UO₂Cl⁺ | 848, 860 | Bands attributed to the uranyl chloride complex, observed in Raman spectra. | researchgate.net |

| Uranyl (UO₂)²⁺ units (minerals) | ~900, 818 | Observed in uranium-bearing minerals, reflecting the symmetric stretching of the uranyl cation within a mineral lattice. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for investigating the solution dynamics and electronic environments of molecules. For Dioxouranium(2+) complexes, NMR provides detailed insights into ligand exchange processes, speciation, and the electronic structure around the uranium center. Different nuclei within a molecule, or coordinated ligands, resonate at distinct frequencies depending on their local electronic environment, allowing for detailed structural and dynamic analysis solubilityofthings.comlibretexts.org.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁷O, ¹⁹F) for Ligand Exchange Kinetics and Solution Speciation

Multi-nuclear NMR, employing nuclei such as ¹H, ¹³C, ¹⁷O, and ¹⁹F, is indispensable for studying the complex solution chemistry of Dioxouranium(2+). These techniques are crucial for tracking ligand exchange kinetics and identifying different uranyl species present in solution. By observing changes in chemical shifts, line widths, and peak integrations over time or under varying conditions, researchers can elucidate the mechanisms and rates of ligand substitution reactions acs.orgrsc.orgkth.seresearchgate.netresearchgate.net.

Studies utilizing ¹⁷O NMR have been effective in characterizing the hydrolysis of dioxouranium(VI) and identifying various hydroxo species in aqueous solutions capes.gov.br. Furthermore, ¹⁹F, ¹³C, ¹⁷O, and ¹H NMR have been employed to investigate ligand exchange reactions in a wide array of uranyl complexes, including those with fluoride (B91410), oxalate (B1200264), and N-methylacetamide (nma) ligands acs.orgrsc.orgkth.seresearchgate.netresearchgate.net. These studies have allowed for the identification of isomers in pentagonal bipyramidal coordination geometries and the determination of kinetic parameters such as rate constants (kex), activation enthalpies (ΔH‡), and activation entropies (ΔS‡) rsc.orgresearchgate.net. For example, the ligand exchange rate of nma on the pentakis(N-methylacetamide)dioxouranium(VI) ion was found to be independent of free ligand concentration, suggesting a dissociative mechanism with determined kinetic data rsc.org. NMR is also vital for speciation studies, enabling the determination of equilibrium constants for various uranyl complexes formed in solution kth.seresearchgate.netosti.gov.

Table 3: Kinetic Parameters for Ligand Exchange in Dioxouranium(2+) Complexes (Example)

| Complex | Ligand Exchanged | Temperature (K) | kex (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

| [UO₂(nma)₅]²⁺ | N-methylacetamide | 273 | 336 ± 16 | 54.4 ± 0.6 | 3.3 ± 2.3 | rsc.org |

Nuclear Quadrupole Resonance (NQR) for Probing Equatorial Electronic Structure

Nuclear Quadrupole Resonance (NQR) spectroscopy offers a unique approach to probe the electronic structure in the equatorial plane of the uranyl ion, complementing NMR studies researchgate.netpnnl.govresearchgate.net. NQR is sensitive to the electric field gradient (EFG) at the nucleus, which is directly influenced by the electronic distribution and the nature of ligand bonding. By measuring EFG tensors, NQR experiments can provide detailed information about the symmetry and electronic interactions in the equatorial coordination sphere of the uranyl ion, extending the understanding beyond the strongly covalent U-O bonds researchgate.netpnnl.govresearchgate.net.

Studies on crystalline uranyl halides, such as Cs₂UO₂Cl₄ and Cs₂UO₂Br₄, using Chlorine-35 NQR have revealed that the EFG tensor components are sensitive to the σ and π electron donation from the equatorial ligands researchgate.netpnnl.govresearchgate.net. These analyses help in understanding the electronic interactions between the uranium center and its surrounding ligands. For instance, in Cs₂UO₂Cl₄, the NQR spectra did not show a uranium-isotope-dependent shift, but the linewidth was affected by uranium enrichment, suggesting subtle electronic interactions researchgate.netpnnl.govresearchgate.net. NQR is also being explored for its potential in investigating covalency in actinide-ligand bonding osti.gov.

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy are powerful tools for investigating the electronic transitions within Dioxouranium(2+) complexes and their interactions with ligands. These techniques provide insights into the electronic energy levels, the nature of chemical bonding, and the formation of complexes in solution.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy is widely utilized to study the electronic transitions occurring in Dioxouranium(2+) complexes. The uranyl ion exhibits characteristic absorption bands in the UV-Vis region, which are sensitive to its electronic environment and the presence of coordinating ligands cmu.ac.ththaiscience.infounits.itacs.org. Complex formation often leads to shifts in these absorption maxima, typically towards longer wavelengths (red shifts), indicating changes in the electronic structure due to ligand binding thaiscience.infoijprajournal.com.

UV-Vis spectroscopy is also employed for quantitative analysis and to study the speciation of uranyl ions in aqueous solutions. By analyzing the absorption spectra, researchers can determine formation constants for various uranyl complexes and monitor the equilibrium between different species under varying conditions, such as changes in pH or the presence of specific anions like nitrate or carbonate acs.org. The characteristic absorption profile of UO₂²⁺ can serve as a fingerprint for identifying its presence and studying its interactions in complex chemical systems acs.org. The absence of absorption bands above 500 nm in some uranyl complexes is consistent with the d⁰ electronic configuration of the U(VI) oxidation state, reflecting its diamagnetic nature cmu.ac.th. Beyond speciation, UV-Vis spectroscopy can provide information about bonding, antibonding orbitals, and molecular interactions, contributing to a comprehensive understanding of the uranyl ion's chemistry units.it.

Table 4: Characteristic UV-Visible Absorption Features of Dioxouranium(2+) and its Complexes

| Absorption Band Type / Region | Wavelength Range (nm) | Notes | Reference |

| n-π* transitions | 330 – 395 | Observed in some uranyl complexes, contributing to the overall absorption spectrum. | thaiscience.info |

| Ligand-to-Metal Charge Transfer (LMCT) | Visible Region | Can overlap with characteristic uranyl bands, influencing the observed spectrum. | thaiscience.info |

| Typical Uranyl Bands | ~300 – 370 | Expected absorption range for the uranyl ion, sensitive to complex formation and electronic environment. | thaiscience.info |

| General Absorption | < 481.5 | Portions of the spectrum below this wavelength are often analyzed for speciation studies, with shifts and intensity changes indicating complex formation. | acs.org |

| General Absorption | > 650 | Portions of the spectrum above this wavelength are often baseline or scattered light, typically excluded from speciation analysis. | acs.org |

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Speciation and Excited State Dynamics

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective technique employed to investigate the speciation and excited-state dynamics of uranyl ions in solution. This method relies on the luminescence of the uranyl ion, which is characteristic of its electronic transitions and vibrational modes. TRLFS allows researchers to differentiate between various uranyl species present in a sample by analyzing their distinct fluorescence lifetimes and emission spectra.

Research has demonstrated that TRLFS can resolve different uranyl hydroxo complexes, such as UO22+, UO2OH+, (UO2)2(OH)22+, and (UO2)3(OH)5+, by analyzing their unique fluorescence decay profiles and spectral shifts nih.govresearchgate.netresearchgate.netgeo-leo.dehzdr.de. The fluorescence lifetimes of uranyl in aqueous solutions typically range from 1.4 to 1.9 microseconds (μs) at 20 °C, but can be significantly reduced by quenching effects, for instance, to 0.6 μs in the presence of high tetramethylammonium (B1211777) (TMA+) concentrations rsc.orgrsc.org. Studies have also determined excited-state properties, including excitation energies (T00), uranyl symmetric mode vibrational frequencies (ωgs), and U-Oyl bond elongation (ΔR) epj-conferences.org. The temperature dependence of these lifetimes often follows the Arrhenius law, allowing for the determination of activation energies for the relaxation processes of different uranyl species researchgate.net.

Table 1: Key TRLFS Findings for Uranyl Ion

| Parameter | Value/Description | Reference(s) |

| Fluorescence Lifetime (typical) | 1.4–1.9 μs (in aqueous solution at 20 °C) | rsc.orgrsc.org |

| Fluorescence Lifetime (reduced) | ~0.6 μs (in 1.8 M TMA+ solution) | rsc.orgrsc.org |

| Identified Species | UO22+, UO2OH+, (UO2)2(OH)22+, (UO2)3(OH)5+, etc. | nih.govresearchgate.netresearchgate.net |

| Vibrational Frequencies | ωgs, ωes (symmetric stretching modes) | epj-conferences.org |

| Quenching Effects | Observed with ions like carbonate, chloride, and TMA+ | rsc.orgrsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the surfaces of materials. For Dioxouranium(2+), XPS is invaluable for determining the oxidation state of uranium, analyzing its surface chemistry, and understanding its electronic structure through binding energy measurements.

XPS analysis of uranyl compounds typically focuses on the U 4f core-level spectra. For uranyl nitrate hexahydrate, the U 4f7/2 and U 4f5/2 peaks are observed around 382.8 eV and 393.6 eV, respectively umich.edu. Studies investigating the interaction of uranyl ions with peptides have reported U 4f7/2 peaks at approximately 379.5 eV for modified peptides exposed to uranium researchgate.netmdpi.com. XPS data also reveal shifts in binding energies depending on the coordination environment and the presence of other cations or anions, allowing for the classification of uranyl minerals into groups based on their structure and composition researchgate.net. Furthermore, XPS can detect different uranium oxidation states, such as U(IV), U(V), and U(VI), on surfaces. For instance, exposure of UO2 to water plasma at ambient temperature results in a surface layer composed of hexavalent uranium, while UO3 films show weak surface reduction under similar conditions rsc.org. The presence of U(IV) on mineral surfaces can be identified by specific features in the U 4f spectra, including the shape of the U 4f7/2 peak and the appearance of U 5f peaks researchgate.net.

Table 2: Representative XPS Binding Energies for Uranium in Uranyl Compounds

| Compound/Context | U 4f7/2 Binding Energy (eV) | U Oxidation State | Reference(s) |

| Uranyl Nitrate Hexahydrate | ~382.8 | U(VI) | umich.edu |

| Uranyl ion on (lysine)6 peptide | ~379.5 | U(VI) | researchgate.netmdpi.com |

| Uranyl-hydroxy-hydrate minerals (general trend) | Varies | U(VI) | researchgate.net |

| UO2 surface after water plasma exposure | ~380.4 (initial U2O5) / higher for UO2 oxidation | U(VI) | rsc.org |

Thermal Analysis Techniques for Decomposition Pathways and Stability Studies

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of Dioxouranium(2+) compounds. These methods monitor changes in mass and heat flow as a function of temperature, providing critical data on phase transitions, dehydration, and decomposition reactions.

Studies on uranyl superoxide (B77818) (KUPS-1) using TGA and DSC revealed a stepwise decomposition. The first step, involving the loss of hydrogen peroxide and water molecules, occurs between 44.61 °C and 109.74 °C, with an associated exothermic reaction around 90 °C (-148.78 ± 4.27 kJ/mol). A second decomposition step, involving molecular oxygen loss, takes place from 220.62 °C to 278.15 °C, accompanied by another exothermic reaction at 240 °C (-29.04 ± 1.55 kJ/mol) nih.gov. Uranyl peroxide is reported to be stable in distilled water even at elevated temperatures but begins to dissolve above 40 °C in acidic solutions, with increased dissolution at lower pH and higher temperatures tandfonline.com.

The thermal decomposition of uranyl phosphates and arsenates varies significantly. Uranyl phosphates can reduce reversibly at temperatures between 1100 °C and 1600 °C, while uranyl arsenates decompose by releasing arsenic oxide vapor iaea.org. Meta-ankoleite (KUO2PO4·3H2O) undergoes double dehydration at 56.90 °C and 125.85 °C and remains stable up to at least 1150 °C jnfcwt.or.kr. The decomposition of ammonium (B1175870) uranyl nitrate typically leads to amorphous UO3, which can then crystallize into various UO3 phases or further decompose to U3O8 or UO2 depending on the atmosphere researchgate.net. U3O8 itself is generally stable in air up to 850 °C researchgate.net.

Reactivity and Reaction Mechanisms of Dioxouranium 2+ Complexes

Hydrolysis Mechanisms and Kinetic Pathways

The hydrolysis of the dioxouranium(2+) ion, often referred to as the uranyl ion, is a critical process in uranium chemistry, influencing its speciation and mobility in aqueous environments. academie-sciences.fr The mechanism of hydrolysis has been traditionally studied by titrating a uranyl salt solution with an alkali and analyzing the resulting titration curves to determine the stoichiometry and stability constants of the formed hydroxo complexes. academie-sciences.fr

Kinetic studies of the oxygen exchange between the uranyl ion and water molecules have provided further insight into the hydrolysis mechanism. academie-sciences.fr This exchange is catalyzed by hydrolyzed uranyl species. academie-sciences.fr Evidence from these kinetic studies suggests that the hydrolysis of uranyl in acidic aqueous solutions (pH 1–3) at uranium concentrations between 10⁻⁴ and 0.03 M leads to the formation of a dimeric hydroxo complex, (UO₂)₂(OH)₂²⁺. academie-sciences.fr

The proposed scheme for uranyl hydrolysis involves the formation of several hydrolyzed species, including (UO₂)₂(OH)₂²⁺ and (UO₂)₂(OH)₃⁺. academie-sciences.fr At pH values around 9.5 in CO₂-depleted systems, the dominant uranyl species are UO₂(OH)₃⁻ (66%), (UO₂)₃(OH)₇⁻ (31%), and UO₂(OH)₂⁰ (3%). nih.gov The hydrolysis of gaseous uranium hexafluoride (UF₆) has also been investigated, revealing a reaction that is half-order with respect to UF₆ and second-order with respect to water. nih.gov The proposed mechanism involves the formation of a [UF₆·2H₂O] adduct through two separate reactions. nih.gov

Theoretical investigations into the hydrolysis of UF₆ suggest a mechanism involving intermolecular hydrogen transfer within van der Waals complexes, leading to the formation of UF₅OH and UOF₄. osti.gov A dihydroxide intermediate, UF₄(OH)₂, is also predicted to form under both kinetic and thermodynamic control. osti.gov

Ligand Substitution and Exchange Reaction Mechanisms

Water Exchange Processes in Aqua Complexes

Atomistic simulations, combining metadynamics and transition path sampling, have also pointed towards an associative interchange (Ia) mechanism for water exchange. acs.org These simulations have helped to characterize the nature and structure of the transition states involved in the exchange process. acs.org

The kinetic parameters for the water exchange in [UO₂(H₂O)₅]²⁺ have been determined experimentally using ¹⁷O NMR. diva-portal.org

Table 1: Kinetic Parameters for Water Exchange in [UO₂(H₂O)₅]²⁺ at 25°C

| Parameter | Value |

|---|---|

| kex | (1.30 ± 0.05) x 10⁶ s⁻¹ diva-portal.org |

| ΔH‡ | 26.1 ± 1.4 kJ/mol diva-portal.org |

| ΔS‡ | -40 ± 5 J/(K mol) diva-portal.org |

The rate of water exchange is significantly slower in mixed-ligand complexes, such as [UO₂(oxalate)F(H₂O)₂]⁻, where the rate constant (kex) is 1.6 x 10⁴ s⁻¹. diva-portal.org This decrease in rate is attributed to hydrogen bonding between the coordinated water and fluoride (B91410) ligands. diva-portal.org

Ligand Exchange in Halide and Other Anion-Coordinated Complexes (e.g., Fluoride, Sulfate (B86663), Carboxylate)

Ligand exchange reactions in dioxouranium(2+) complexes involving various anions have been extensively studied. The mechanisms of these reactions are influenced by the nature of the exchanging ligand and the other ligands present in the coordination sphere.

Fluoride exchange between two uranyl complexes, likely proceeding through a fluoride-bridged intermediate. acs.org

Fluoride exchange between a uranyl complex and F⁻/HF. acs.org

Most of these fluoride exchange reactions exhibit rate constants of approximately 5 x 10⁴ M⁻¹s⁻¹ at -5 °C and appear to follow an Eigen-Wilkins mechanism, where the rate-determining step is the ligand-promoted dissociation of a coordinated water molecule. acs.orghzdr.de However, exchanges involving UO₂F₄²⁻ and UO₂F₅³⁻ are significantly faster, suggesting different mechanisms. acs.org The activation entropies for most fluoride exchange reactions in UO₂LF₃ complexes are close to 10 J K⁻¹ mol⁻¹, indicating dissociative (D) or dissociative interchange (ID) mechanisms. diva-portal.orgacs.org

Sulfate Exchange: The kinetics of the binary uranyl sulfate system are characterized by four main exchange reactions. capes.gov.br The rate constants for these reactions suggest that the exchange is not a simple Eigen-Wilkins type. capes.gov.br The mechanism involves a rapid initial bonding of a chelating sulfate to form the neutral UO₂SO₄ complex, followed by the coordination of a second sulfate. hzdr.de The similarity of the rate constants to those of the uranyl-fluoride system supports an Eigen-Wilkins mechanism where the rate of complex formation is not strongly dependent on the incoming ligand. hzdr.de

Carboxylate Exchange: In ternary complexes of the type UO₂LF₃, where L is a bidentate carboxylate ligand like picolinate (B1231196) or oxalate (B1200264), the exchange of L occurs in two steps. diva-portal.orgacs.org The first step is the opening and closing of the chelate ring, leading to ligand rotation. diva-portal.orgacs.org The second step involves the breaking of the bond at the carboxylate end and subsequent exchange. diva-portal.orgacs.org The exchange of fluoride and oxalate in UO₂(oxalate)₂F³⁻ occurs through separate pathways. diva-portal.orgacs.org

Influence of Solvent Media and High-Pressure Environments (e.g., Supercritical CO₂) on Reaction Kinetics

The solvent medium can significantly influence the reaction kinetics of dioxouranium(2+) complexes. In supercritical carbon dioxide (scCO₂), the photochemistry of the uranyl(VI)-tributylphosphate (TBP) complex has been studied. researchgate.net The deactivation rate constants of the excited complex decrease as the pressure of the scCO₂ increases. researchgate.net This pressure effect is thought to be primarily due to the local enhancement of quencher molecule concentrations around the solute. researchgate.net UV irradiation experiments have demonstrated the photochemical reduction of the uranyl(VI)-TBP complex by ethanol (B145695) in scCO₂. researchgate.net

The complexation of uranyl nitrate (B79036) with TBP in scCO₂ is different from that in liquid-liquid extraction systems, especially in water-deficient environments. rsc.org In the absence of water, poly-core uranyl species can form. rsc.org However, in the presence of water, a 1:1 uranyl-TBP complex quickly coordinates with a water molecule, preventing the formation of these poly-core species. rsc.org Supercritical CO₂ has also been explored for the leaching of uranium from ores, where it facilitates the oxidation of U(IV) to U(VI) and the formation of highly soluble uranyl carbonate complexes. scientific.net

Redox Chemistry of the Uranyl Moiety

Theoretical Investigations of U(VI)/U(V) and U(V)/U(IV) Redox Potentials

The redox chemistry of the uranyl ion is fundamental to understanding its behavior in various chemical and environmental systems. chemrxiv.org The reduction of U(VI) to U(V) and subsequently to U(IV) is a key process in the nuclear fuel cycle and in the environmental mobility of uranium. chemrxiv.orgacs.org

Theoretical investigations, often employing density functional theory (DFT), have been crucial in elucidating the redox potentials of these couples. mdpi.com These computational studies complement experimental electrochemical measurements. iaea.orgtandfonline.com

One approach combines DFT with a generalized Anderson impurity model to account for the strong correlations between the 5f electrons in actinides. aip.org This method has been used to model the redox couples An(VI)/An(V), An(V)/An(IV), and An(IV)/An(III) for U, Np, and Pu. aip.org For the U(VI)/U(V) couple, calculated redox potentials, including spin-orbit interactions, have been reported as -0.44 V. aip.org

The redox potentials are highly dependent on the coordination environment of the uranyl ion. For example, in a series of [AnVIO₂(saldien)] complexes (An = U, Np, Pu), the redox potential of the [UV/VIO₂(saldien)]⁻/⁰ couple was found to be -1.667 V vs Fc⁰/⁺, which is significantly more negative than those for the Np and Pu analogues. nih.gov This trend was successfully reproduced by DFT calculations and is explained by differences in the electronic configuration of the +VI oxidation state. nih.gov

The presence of other metal ions can also influence the redox potential. The reduction potential of the U(VI)/U(V) couple in certain complexes shifts to more positive values upon the addition of Li⁺, Na⁺, K⁺, and Ag⁺ ions, a phenomenon correlated with the Lewis acidity of the added metal ion. researchgate.net

Table 2: Selected Calculated and Experimental Redox Potentials for Uranyl Complexes

| Redox Couple | Complex/Solvent | Method | Potential (V) | Reference |

|---|---|---|---|---|

| U(VI)/U(V) | Aqueous | DFT with Anderson impurity model | -0.44 | aip.org |

| U(VI)/U(V) | [UO₂(dmso)₅]²⁺ in DMSO | Cyclic Voltammetry | -0.970 (vs. Fc/Fc⁺) | tandfonline.com |

| U(IV)/U(III) | [U(dmso)₉]⁴⁺ in DMSO | Cyclic Voltammetry | -0.901 (vs. Fc/Fc⁺) | tandfonline.com |

Photochemical Redox Pathways and Uranium(V) Species Formation

The photochemical reactivity of the dioxouranium(2+) ion, often referred to as the uranyl ion (UO₂²⁺), is characterized by its ability to undergo reduction upon photoexcitation. This process typically involves the one-electron reduction of the uranium(VI) center to a transient uranium(V) species (UO₂⁺). The initiation of these redox pathways hinges on the absorption of light by the UO₂²⁺ ion, which promotes it to an excited state (*UO₂²⁺). This excited species is a potent oxidizing agent and can interact with various organic and inorganic substrates.

The mechanism of reduction can proceed through several pathways. A common pathway involves an electron transfer from a suitable donor molecule to the excited uranyl ion. asianpubs.orgscispace.com Studies involving the photopolymerization of acrylamide (B121943) initiated by uranyl ions suggest that the process begins with a bimolecular interaction between the excited uranyl ion and the monomer, leading to the formation of a uranium(V)-radical pair. scispace.com Similarly, the photochemical oxidation of 2-imidazolidinethione by uranyl acetate (B1210297) is proposed to occur via an excited-state charge transfer complex, or exciplex, which results in the formation of an intermediate uranium(V) species. asianpubs.org

The stability and subsequent fate of the photochemically generated uranium(V) are highly dependent on the reaction medium. In many aqueous systems, particularly in acidic solutions, the U(V) species is short-lived. asianpubs.orgresearchgate.net It typically undergoes disproportionation, a reaction where two U(V) ions react to form one U(VI) and one U(IV) ion (2U(V) → U(VI) + U(IV)). asianpubs.orgresearchgate.netberkeley.edu This disproportionation has been observed in the photoreduction of uranyl by alcohols, where the quenching of the excited uranyl ion leads to a U(V)O₂⁺ intermediate that subsequently forms U(IV). researchgate.net

However, the reduction pathway is not always dominated by electron transfer. In some systems, such as the photoreduction of uranyl ions with triphenylphosphine (B44618), the reaction proceeds primarily through oxygen atom transfer from the excited uranyl ion to the substrate, forming triphenylphosphine oxide (TPPO) without the formation of a detectable uranium(V) intermediate. niscpr.res.in

The presence of photocatalysts like titanium dioxide (TiO₂) can significantly mediate the photoreduction of uranyl ions. In such heterogeneous systems, organic ligands such as acetate, oxalate, and EDTA act as electron donors. ajsonline.org X-ray photoelectron spectroscopy (XPS) analysis has provided direct evidence for the formation of both U(V) and U(IV) on the TiO₂ surface. The relative abundance of these reduced species can be influenced by the specific organic ligand present; for instance, photoreduction with acetate tends to favor the formation of U(IV), whereas with EDTA, U(V) is the dominant reduced species. ajsonline.org

Recent studies on photocatalytic uranium extraction using covalent organic frameworks (COFs) have further elucidated these pathways. Under simulated sunlight, uranyl(VI) is reduced by the photoexcited COF to form uranyl(V). This intermediate is identified by a characteristic satellite peak in XPS spectra. berkeley.edu The uranyl(V) then disproportionates to form insoluble uranium(VI) and uranium(IV) products. berkeley.edu

Table 1: Summary of Photochemical Studies on Dioxouranium(2+) Reduction

| Reactant/System | Proposed Mechanism | Intermediate Species | Final Products | Source(s) |

| Uranyl acetate & 2-imidazolidinethione | Exciplex formation, electron transfer | Uranium(V) | Uranium(IV), Uranium(VI), 2-imidazolidone | asianpubs.org |

| Uranyl ion & acrylamide | Electron/charge transfer | Uranium(V)-radical pair | Polymer, U(VI) (reoxidized) | scispace.com |

| Uranyl(VI) & N₃-COF₆₀ (photocatalyst) | Photocatalytic reduction | Uranium(V) | UO₂, Na₂O(UO₃·H₂O)x | berkeley.edu |

| Uranyl ion & triphenylphosphine | Oxygen atom transfer | None detected | Uranium(IV), TPPO | niscpr.res.in |

| Uranyl ion & organic ligands (acetate, EDTA) on TiO₂ | Photocatalytic reduction | Uranium(V) | Uranium(IV), Uranium(V) | ajsonline.org |

| Uranyl ion & alcohols (ethanol) | Chemical quenching | U(V)O₂⁺ | Uranium(IV) | researchgate.net |

Mechanisms of Polymerization and Oligomerization in Uranyl Systems

Dioxouranium(2+) cations in aqueous solutions can undergo polymerization and oligomerization to form a variety of polynuclear species. The primary factor governing this behavior is the solution's pH. mdpi.comresearching.cn In acidic conditions (pH < 4), the simple monomeric aquo ion, [UO₂(H₂O)₅]²⁺, is the predominant species. However, as the pH increases, the uranyl ion undergoes hydrolysis, a process where coordinated water molecules are deprotonated to form hydroxo (-OH) and oxo (-O-) bridges between uranium centers. mdpi.comresearching.cn

The fundamental mechanisms driving this process are olation and oxolation.

Olation: This process involves the formation of a bridging hydroxide (B78521) ligand between two metal centers.

Oxolation: This involves the formation of a bridging oxide ligand, often following the deprotonation of a bridging hydroxide or the condensation of two hydroxide groups.

These processes lead to the formation of simple oligomers first, such as the dimer [(UO₂)₂(μ-OH)₂]²⁺ and the trimer [(UO₂)₃(μ-OH)₅]⁺. mdpi.com The extent of oligomerization is dependent on both pH and the concentration of uranyl. mdpi.com At higher pH values, larger and more complex polynuclear assemblies and eventually solid-phase uranium oxides or hydroxides can precipitate from the solution. researching.cn

The presence of certain organic ligands can mediate this process, leading to the formation of specific, stable polynuclear uranyl compounds. researching.cn For example, in uranyl-oxalate systems, organic linkers can stabilize octa-nuclear uranyl motifs (U₈), preventing the formation of smaller, more common units (with nuclearities of four or less). researching.cn The formation of these higher nuclearity structures is a balance between the pH-induced hydrolysis and the structural stabilization provided by the coordinating ligands. researching.cn

Beyond hydrolysis-driven polymerization, dioxouranium(2+) complexes can act as catalysts for the ring-opening polymerization (ROP) of cyclic esters (lactones) and ethers (epoxides). acs.orgacs.orgrsc.org This reactivity represents a different mechanism of polymerization where the uranyl complex actively initiates and propagates the growth of a polymer chain.

For the ROP of lactones like ε-caprolactone, uranyl aryloxide compounds have been shown to be active catalysts. acs.org Computational and spectroscopic studies suggest that the mechanism is intermolecular, where the monomer coordinates to one uranyl center and a second metal center delivers the nucleophile (the aryloxide group) to open the ring. This is a departure from the more common intramolecular coordination-insertion mechanism seen with other metal catalysts. acs.org

Similarly, uranyl complexes such as [UO₂Cl₂(THF)₃] and [UO₂(OAr)₂(THF)₂] can catalyze the ROP of epoxides like propylene (B89431) oxide. acs.orgrsc.org Detailed computational studies of the reaction with uranyl chloride indicate that both the initiation and propagation steps favor an intermolecular pathway. acs.org This mechanism involves the attack of a nucleophile (chloride) from one uranyl complex onto an epoxide monomer coordinated to a second uranyl complex. This bimetallic mechanism is driven by the orbital constraints that disfavor an intramolecular attack. acs.org

Table 2: Mechanisms of Uranyl Polymerization and Oligomerization

| System | Driving Factor / Catalyst | Mechanism | Resulting Structures | Source(s) |

| Aqueous Uranyl Solution | pH > 4 | Hydrolysis (Olation/Oxolation) | Dimers, trimers, and larger oligomers (e.g., [(UO₂)₂(μ-OH)₂]²⁺) | mdpi.comresearching.cn |

| Uranyl-Oxalate System | High pH & Organic Ligands | pH-induced hydrolysis and ligand stabilization | Octa-nuclear uranyl motifs (U₈) | researching.cn |

| ε-caprolactone | [UO₂(OAr)₂(THF)₂] | Intermolecular Ring-Opening Polymerization | Poly(ε-caprolactone) | acs.org |

| Propylene Oxide | [UO₂Cl₂(THF)₃] | Intermolecular/Bimetallic Ring-Opening Polymerization | Poly(propylene oxide) | acs.orgrsc.org |

Theoretical and Computational Advancements in Dioxouranium 2+ Chemistry

Molecular Dynamics Simulations for Solvation Shell Structure and Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the intricate details of the solvation shell surrounding the dioxouranium(2+) ion in aqueous solutions. These simulations provide a dynamic picture of the ion-solvent interactions that govern the ion's behavior in various chemical environments.